molecular formula C13H7F4NO2 B6393795 3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid CAS No. 1261901-74-9

3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid

Cat. No.: B6393795
CAS No.: 1261901-74-9
M. Wt: 285.19 g/mol
InChI Key: JBHFGVJMADYQDA-UHFFFAOYSA-N
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Description

3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It features a picolinic acid core with a 4-fluoro-3-trifluoromethylphenyl substituent

Properties

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-10-4-3-7(6-9(10)13(15,16)17)8-2-1-5-18-11(8)12(19)20/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHFGVJMADYQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-picolinic acid with 4-fluoro-3-trifluoromethylbenzene under specific conditions. The reaction typically requires a catalyst and a suitable solvent to facilitate the process. The reaction conditions may include elevated temperatures and controlled pH levels to ensure optimal yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of 3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid may involve large-scale synthesis using advanced chemical reactors. The process may be optimized for high efficiency and cost-effectiveness. Industrial production methods often include purification steps such as crystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-(4-Fluoro-3-trifluoromethylphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.

    Industry: The compound is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-trifluoromethylphenyl)picolinic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and biological properties. These interactions can affect various molecular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.

    Nicotinic acid:

    Isonicotinic acid: Features a carboxylic acid group at the 4-position.

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